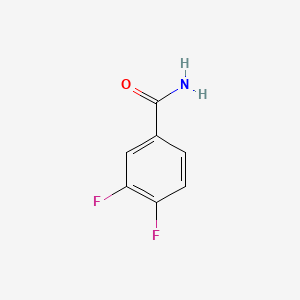

3,4-Difluorobenzamide

説明

Significance of Fluorinated Benzamide (B126) Scaffolds in Modern Chemical and Medicinal Research

The introduction of fluorine can alter key physicochemical properties, as summarized below:

| Property Affected | Impact of Fluorination | Scientific Rationale |

| Metabolic Stability | Often increased | The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes. nih.gov |

| Binding Affinity | Can be enhanced | Fluorine's electronegativity can lead to favorable interactions (e.g., with protein backbones) and alter the conformation of the molecule to better fit a target's binding site. tandfonline.comacs.orgnih.gov |

| Lipophilicity | Generally increased | The substitution of hydrogen with fluorine on an aromatic ring typically enhances lipophilicity, which can affect absorption and distribution. nih.govcore.ac.uk |

| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing nature of fluorine increases the acidity of nearby acidic groups and reduces the basicity of adjacent amines, which can improve bioavailability. tandfonline.comcore.ac.uk |

| Table 2: Influence of Fluorination on Molecular Properties in Drug Design. |

The development of fluorinated benzamide derivatives dates back to the mid-twentieth century, with early research focusing on their potential as dopamine (B1211576) receptor ligands. Since then, their applications have expanded significantly. Fluorine-18 labeled benzamides are now valuable tools in positron emission tomography (PET) imaging for studying receptors in the brain. researchgate.net Furthermore, these scaffolds are integral to the development of treatments for a wide array of conditions, including cancer, neurological disorders, and infectious diseases. chemimpex.commdpi.com

Overview of Academic Research Trajectories for 3,4-Difluorobenzamide and its Analogs

This compound serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. ontosight.ai Research has demonstrated that derivatives incorporating the this compound core exhibit potent and selective activities against various biological targets.

One significant area of research is in the development of antimicrobial agents. Derivatives of difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ. mdpi.comnih.gov These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and, in some cases, can reverse resistance to existing antibiotics like oxacillin (B1211168). mdpi.comnih.govresearchgate.net

In neuropharmacology, analogs of this compound have been investigated as potent and selective modulators of ion channels and receptors. For instance, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) was identified as a selective activator of KCNQ2/Q3 potassium channels, which are key targets for novel antiepileptic drugs. researchgate.netresearchgate.net Another line of research led to the discovery of a this compound analog as the first selective negative allosteric modulator for the M5 muscarinic acetylcholine (B1216132) receptor, a target for addiction studies. nih.gov

Furthermore, the this compound moiety has been incorporated into inhibitors of other critical biological targets. It has been used to develop inhibitors of the Helicobacter pylori β-clamp, a protein essential for DNA replication, presenting a potential new approach to treating this bacterial infection. researchgate.net Derivatives have also been synthesized for use as MEK inhibitors, which have applications in anti-influenza and anti-cancer research. nih.govprimescholars.com

| Research Area | Target/Application | Example Derivative/Compound Class |

| Antimicrobial | FtsZ protein in MRSA | 3-alkoxy-2,6-difluorobenzamide derivatives |

| Anticonvulsant | KCNQ2/Q3 potassium channels | N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) |

| Neuroscience | M5 muscarinic acetylcholine receptor | (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one |

| Anti-infective | Helicobacter pylori β-clamp | This compound |

| Antiviral/Oncology | MEK1 | 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (CI-1040) |

| Table 3: Selected Research Applications of this compound and Its Analogs. |

The academic interest in this compound and its derivatives continues to grow, driven by the proven success of fluorine incorporation in modulating biological activity and the versatility of the benzamide scaffold in generating novel chemical entities for a wide range of therapeutic areas. chemimpex.comnumberanalytics.com

Structure

3D Structure

特性

IUPAC Name |

3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWOHNIHUBDEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234242 | |

| Record name | 3,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-04-3 | |

| Record name | 3,4-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Difluorobenzamide and Its Derivatives

Advanced Synthetic Routes for 3,4-Difluorobenzamide

The preparation of this compound can be accomplished through several distinct synthetic pathways, each with its own set of conditions and precursors. These routes are designed to maximize yield and purity, catering to both laboratory-scale synthesis and potential industrial production.

Synthesis from 3,4-Difluoro-(α,α,α-trichloroacetic)benzene via Ammonolysis

A specific method for preparing this compound involves a two-step process starting from 1,2-difluorobenzene (B135520). google.com This pathway is notable as it avoids intermediates that are highly toxic or require harsh reaction conditions, presenting an advantage for potential industrial-scale synthesis. google.com

The first step is a Friedel-Crafts acylation reaction where 1,2-difluorobenzene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst. This reaction synthesizes the intermediate, 3,4-difluoro-(α,α,α-trichloroacetic)benzene. The reaction is typically conducted at a temperature range of 0–40 °C. google.com

In the second step, the synthesized intermediate undergoes ammonolysis. This involves reacting the 3,4-difluoro-(α,α,α-trichloroacetic)benzene with ammonia (B1221849) to yield the final product, this compound. This ammonolysis reaction is carried out at temperatures between -10 °C and 60 °C. google.com This entire process is reported to be simple to operate with high yield and product purity. google.com

Amidation Strategies for Benzamide (B126) Core Formation from Precursors

The formation of the benzamide core is a fundamental transformation in the synthesis of this compound. The most common precursor for this is 3,4-difluorobenzoic acid. ontosight.ai

One widely used strategy involves a two-step process:

Activation of the Carboxylic Acid : 3,4-difluorobenzoic acid is first converted into a more reactive acyl halide, typically 3,4-difluorobenzoyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed in an anhydrous solvent such as dichloromethane (B109758) (DCM) under reflux conditions (40–50°C), which can lead to yields greater than 90%.

Amidation : The resulting 3,4-difluorobenzoyl chloride is then reacted with an ammonia source to form the amide bond. For creating N-substituted derivatives, an appropriate primary or secondary amine is used instead of ammonia. google.com This step is typically performed in a suitable solvent in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Alternatively, direct amidation of 3,4-difluorobenzoic acid can be achieved using coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) can activate the carboxylic acid, allowing it to react directly with an amine. This method avoids the need to first synthesize the acyl chloride. A simple reaction of 3,4-difluorobenzoic acid with ammonia is also a known synthetic route. ontosight.ai

Control and Optimization of Reaction Conditions for Yield and Purity

For amidation strategies starting from the carboxylic acid, several factors can be controlled to improve results:

Inert Atmosphere : Conducting reactions under an inert atmosphere, such as nitrogen or argon, is recommended to prevent the hydrolysis of reactive intermediates like acyl chlorides and to avoid unwanted side reactions like oxidation.

Temperature Control : Careful management of temperature is crucial. For instance, the dropwise addition of benzoyl chloride is often done at 0°C to control the exothermic nature of the reaction.

Reaction Monitoring : Progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and to check for the formation of impurities.

Purification : Purification of intermediates and the final product is essential for achieving high purity. Techniques such as recrystallization or column chromatography are commonly employed. evitachem.com

The use of modern techniques like continuous flow synthesis can also enhance efficiency, safety, and yield in amidation reactions. acs.orgwhiterose.ac.uk

| Parameter | Synthesis via Ammonolysis google.com | Synthesis via Acyl Chloride |

| Precursor | 1,2-Difluorobenzene | 3,4-Difluorobenzoic Acid |

| Key Reagents | Trichloroacetyl chloride, Ammonia | Thionyl chloride, Ammonia/Amine, Base (e.g., Triethylamine) |

| Temperature | Acylation: 0-40 °C; Ammonolysis: -10-60 °C | Chlorination: 40-50 °C; Amidation: 0 °C to room temp. |

| Reported Yield | >95% (overall) | >90% (for acyl chloride step) |

| Reported Purity | Up to 99% | >95% (with purification) |

Derivatization and Functionalization Strategies

Once synthesized, this compound can serve as a scaffold for creating a wide array of derivatives. These transformations typically target either the amide group or introduce new functional groups onto the difluorophenyl ring, although the latter is less common and not detailed in the provided context.

Oxidation Reactions Leading to Diverse Derivatives

The this compound core itself is generally stable towards oxidation. However, functional groups present on derivatives of this compound can undergo oxidation reactions to create new molecules. For example, if the benzamide nitrogen is attached to a moiety containing a bipyridine group, the bipyridine can be oxidized to form N-oxides. Similarly, a sulfur atom within a thioether group on a derivative can be oxidized to the corresponding sulfoxide (B87167) or sulfone. evitachem.com These reactions are typically performed under inert atmospheres using common oxidizing agents like hydrogen peroxide. evitachem.com

Reduction Reactions for Specific Functional Group Modification

The amide functional group of this compound and its derivatives can be chemically reduced. A common transformation is the reduction of the amide to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). Furthermore, other functional groups on derivatives of this compound can be selectively reduced. For example, a derivative containing a bipyridine moiety can be reduced to form the corresponding amine derivative. These reduction reactions expand the chemical space accessible from the this compound starting material.

Nucleophilic and Electrophilic Substitution Pathways on the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of two fluorine atoms and the amide group. These substituents dictate the preferred pathways for substitution reactions, with nucleophilic aromatic substitution being a prominent route for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two fluorine atoms and the benzamide group deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The reaction is generally favored when strong electron-withdrawing groups are positioned ortho and/or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate. masterorganicchemistry.com In the case of this compound, the fluorine atoms act as leaving groups and can be displaced by various nucleophiles.

The regioselectivity of nucleophilic attack is a critical aspect of these reactions. Computational studies involving density functional theory (DFT) have been employed to predict the most likely site of substitution by calculating the relative stabilities of the isomeric σ-complex intermediates. researchgate.net For difluorobenzene derivatives, the relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state. masterorganicchemistry.com

Common nucleophiles used in SNAr reactions with difluorobenzamide derivatives include amines, thiols, and alkoxides, often in the presence of a base. vulcanchem.com For instance, the synthesis of various derivatives involves the displacement of a fluorine atom to introduce new functional groups.

Table 1: Examples of Nucleophilic Aromatic Substitution on this compound Derivatives

| Nucleophile | Reagent/Conditions | Product | Reference |

| Amines | Basic conditions | Substituted aminobenzamide derivatives | vulcanchem.com |

| Thiols | Basic conditions | Substituted thiobenzamide (B147508) derivatives | vulcanchem.com |

| Alkoxides | Basic conditions | Substituted alkoxybenzamide derivatives | vulcanchem.com |

| Morpholine | Deep eutectic solvents | Morpholinyl-difluorobenzene derivatives | researchgate.net |

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the this compound ring is generally disfavored. The cumulative electron-withdrawing effects of the two fluorine atoms and the amide group strongly deactivate the ring, making it less susceptible to attack by electrophiles. makingmolecules.com

However, in derivatives of this compound that contain a second, electron-rich aromatic or heteroaromatic ring, electrophilic substitution can occur on the more activated ring system. For example, in a derivative containing a bithiophene unit, the electron-rich nature of the thiophene (B33073) rings makes them susceptible to electrophilic aromatic substitution. evitachem.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. makingmolecules.comlumenlearning.com The regioselectivity of these reactions would be dictated by the directing effects of the substituents on the activated ring.

Alkylation and Acylation Reactions for Side Chain Introduction

Alkylation and acylation reactions are fundamental strategies for introducing side chains onto the this compound scaffold, typically occurring at the amide nitrogen or at a suitable functional group on a pre-existing side chain.

N-Alkylation and N-Acylation

Direct alkylation or acylation of the amide nitrogen of this compound can be challenging due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the aromatic ring and the carbonyl group. However, under specific conditions, these transformations can be achieved. More commonly, the this compound moiety is introduced via acylation of a primary or secondary amine with 3,4-difluorobenzoyl chloride. evitachem.com

Side Chain Functionalization

A more prevalent strategy involves the alkylation or acylation of a functional group on a side chain that has been previously attached to the this compound core. For example, if the side chain contains an amino group, it can be readily alkylated or acylated.

Alkylation of a side-chain amine can be accomplished using various alkylating agents such as alkyl halides. Acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base. These reactions are crucial for building more complex molecular architectures and for structure-activity relationship (SAR) studies in medicinal chemistry. For instance, the synthesis of certain bioactive molecules involves the attachment of a side chain via an amide bond, followed by further modification of that side chain. vulcanchem.comcore.ac.uk

Table 2: Examples of Alkylation and Acylation for Side Chain Introduction in this compound Derivatives

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

| Amide formation | Amine precursor | 3,4-Difluorobenzoyl chloride | N-substituted-3,4-difluorobenzamide | evitachem.com |

| Alkylation | 3-Hydroxybenzamide derivative | 1-Bromohexane, K₂CO₃ | 3-(Hexyloxy)benzamide derivative | mdpi.com |

| Acylation | 5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole-2-amine | Various acyl chlorides | N-acylated thiadiazole derivatives | yok.gov.tr |

| Side chain introduction | 3-Hydroxy-2,6-difluorobenzamide | Chloroacetyl chloride, Et₃N; then K₂CO₃, DMF | Oxadiazole-containing derivative | semanticscholar.org |

Mechanistic Studies of Synthetic and Transformational Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of nucleophilic aromatic substitution (SNAr) on the difluorobenzamide ring is a key area of study. As previously mentioned, this reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is paramount and is significantly influenced by the electron-withdrawing substituents on the aromatic ring. Computational studies have been instrumental in elucidating the energetics of this pathway and in predicting the regioselectivity of the nucleophilic attack. researchgate.net These studies often focus on calculating the relative energies of the possible isomeric transition states and intermediates to determine the most favorable reaction pathway.

Mechanistic investigations have also shed light on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are used to synthesize derivatives of this compound. These reactions involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, a mechanistic study of a palladium-catalyzed C-H imidoylation reaction provided insights into the role of a related compound, N-methoxy-2,6-difluorobenzamide. acs.org The study revealed that the C-H activation step, mediated by a Pd(II) species, is the turnover-limiting step in the catalytic cycle. Such detailed mechanistic work is essential for the rational design of new catalysts and synthetic methodologies.

In the context of side-chain modifications, the mechanisms of alkylation and acylation reactions are well-established principles of organic chemistry. bibliomed.org For instance, the acylation of an amine proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the departure of a leaving group.

Advanced Structural Analysis and Spectroscopic Characterization

Crystallographic Investigations and Solid-State Structural Elucidation

Crystallographic studies offer unparalleled insight into the solid-state arrangement of molecules, revealing detailed information about bond lengths, angles, and the non-covalent interactions that govern crystal packing. Research on N-aryl derivatives of 3,4-difluorobenzamide, such as 3,4-difluoro-N-(3-pyridyl)benzamide, provides a valuable case study for this analysis.

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. A systematic study of difluoro-N-(3-pyridyl)benzamide isomers has provided detailed crystallographic data for the 3,4-difluoro derivative, hereafter referred to as Compound 1. nih.gov

The analysis revealed that Compound 1 crystallizes in the monoclinic space group P2₁/c. beilstein-journals.org A notable feature of its crystal structure is the presence of benzene (B151609) rotational disorder, where the fluorine atoms on the benzoyl ring exhibit positional variation. In the major component of this disorder, the fluorine atoms occupy the expected 3- and 4-positions, while in the minor component, the meta-fluorine atom occupies the 5-position. nih.govbeilstein-journals.org This phenomenon highlights the subtle energetic landscape of the crystal lattice. The crystallographic parameters for this derivative provide a foundational dataset for understanding its solid-state structure. beilstein-journals.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈F₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0385 (11) |

| b (Å) | 9.2132 (10) |

| c (Å) | 12.0194 (14) |

| β (°) | 108.068 (4) |

| Volume (ų) | 1056.1 (2) |

| Z | 4 |

The crystal packing of this compound derivatives is dictated by a network of intermolecular interactions. In Compound 1, a combination of strong and weak hydrogen bonds plays a crucial role in the formation of its supramolecular architecture. nih.gov

| Interaction Type | Description | Motif |

|---|---|---|

| N—H···Npy | Links molecules into one-dimensional chains | C(5) |

| C—H···O=C | Forms dimeric rings about inversion centers | R²₂(8) |

| π-π stacking | Contributes to the stabilization of the 3D network | N/A |

The conformation of a molecule in its crystalline state is defined by its torsion or dihedral angles. For N-aryl benzamides, a key conformational parameter is the dihedral angle between the planes of the two aromatic rings. In Compound 1, the 3,4-difluorobenzoyl ring and the pyridyl ring are nearly coplanar, with a small interplanar angle. nih.gov

However, the amide group (C-CO-NH-C) itself is significantly twisted out of the plane of both rings. The angle between the amide plane and the difluorobenzene ring is approximately 18.0°, while the angle with the pyridyl ring is around 27.3°. nih.gov This twisted conformation is a common feature in related benzamide (B126) structures and is influenced by the need to minimize steric hindrance while optimizing intermolecular interactions within the crystal lattice.

The combination of directional hydrogen bonds and other non-covalent interactions leads to the formation of well-defined supramolecular assemblies. In the case of Compound 1, the N—H···Npy and C—H···O=C interactions work in concert to build a complex three-dimensional network. nih.gov The C(5) chains generated by the primary hydrogen bonds are cross-linked by the R²₂(8) dimeric motifs, creating layers which are then stabilized by π-π stacking interactions. This hierarchical assembly demonstrates how specific and directional interactions can be harnessed to control the solid-state architecture of molecules. nih.govbeilstein-journals.org

Spectroscopic Techniques for Comprehensive Structural Confirmation

While X-ray crystallography provides definitive solid-state structural data, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for confirming molecular structures in solution and providing insight into their electronic properties.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while spin-spin coupling provides information about the connectivity of adjacent atoms.

For a typical N-aryl-3,4-difluorobenzamide derivative, the ¹H NMR spectrum would exhibit characteristic signals. The proton of the amide (N-H) would typically appear as a broad singlet in the downfield region (around 8-10 ppm). The aromatic protons on the 3,4-difluorobenzoyl ring would appear as a complex multiplet system due to coupling with each other and with the fluorine atoms. The protons on the N-aryl substituent would also show distinct signals in the aromatic region (typically 7-8.5 ppm), with multiplicities determined by their substitution pattern.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group would be observed at a characteristic downfield shift (around 165 ppm). The carbons of the 3,4-difluorinated ring would show signals that are split into doublets or doublet of doublets due to one-bond and multi-bond coupling with the fluorine atoms (¹JCF, ²JCF, etc.). The carbons of the N-aryl group would also appear in the aromatic region, with their chemical shifts influenced by the substituents present. Although specific experimental data for a confirmed N-substituted this compound was not available in the searched literature, the principles of NMR spectroscopy allow for a confident prediction of the expected spectral features for structural confirmation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) mass spectrometry provides critical insights into its molecular stability and the characteristic cleavage pathways it undergoes upon ionization.

The molecular weight of this compound (C₇H₅F₂NO) is 157.12 g/mol . sigmaaldrich.com In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 157. This peak corresponds to the intact molecule that has lost one electron.

Key expected fragments would likely arise from:

Loss of the amino group (-NH₂): This would result in a fragment ion at m/z 141, corresponding to the 3,4-difluorobenzoyl cation. This is often a prominent peak in the mass spectra of primary benzamides.

Loss of the entire amide group (-CONH₂): Cleavage of the C-C bond between the aromatic ring and the carbonyl group would lead to the formation of the 3,4-difluorophenyl cation at m/z 113.

Formation of the benzoyl cation: A fragment corresponding to the benzoyl cation lacking the fluorine substituents might be observed, though likely at a lower intensity.

A comprehensive analysis of the high-resolution mass spectrum would provide the exact masses of the fragments, allowing for the determination of their elemental compositions and confirming the proposed fragmentation pathways.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 157 | Molecular Ion | [C₇H₅F₂NO]⁺ |

| 141 | [M - NH₂]⁺ | [C₇H₃F₂O]⁺ |

| 113 | [M - CONH₂]⁺ | [C₆H₃F₂]⁺ |

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Determination and Conformational Insights

The FT-IR spectrum of this compound has been recorded and is available in the NIST database. nist.gov A detailed assignment of the vibrational frequencies, however, requires computational analysis or comparison with spectra of related, well-characterized molecules. Based on established group frequencies for aromatic compounds, amides, and organofluorine compounds, a tentative assignment of the major vibrational bands can be made.

Key Vibrational Modes for this compound:

N-H Stretching: Primary amides typically show two N-H stretching bands in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding in the solid state.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption for amides, typically appearing in the range of 1680-1630 cm⁻¹. Its position can be influenced by electronic effects and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is usually found around 1640-1590 cm⁻¹.

Aromatic C=C Stretching: The benzene ring gives rise to several stretching vibrations in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and occur in the 1350-1100 cm⁻¹ region. The presence of two C-F bonds in this compound would likely result in multiple bands in this region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the benzene ring and are typically observed in the 900-650 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and N-H give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, are often more intense in the Raman spectrum. A combined analysis of both FT-IR and FT-Raman spectra would allow for a more complete and reliable assignment of the vibrational modes of this compound.

Table 2: General FT-IR and FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretching | 3400-3100 | Medium-Strong | Weak |

| Aromatic C-H Stretching | 3100-3000 | Medium | Medium-Strong |

| C=O Stretching (Amide I) | 1680-1630 | Strong | Medium |

| N-H Bending (Amide II) | 1640-1590 | Medium-Strong | Weak |

| Aromatic C=C Stretching | 1600-1450 | Medium-Strong | Strong |

| C-N Stretching | 1420-1380 | Medium | Medium |

| C-F Stretching | 1350-1100 | Strong | Medium |

| Aromatic C-H Bending | 900-650 | Strong | Weak |

Note: This table provides general ranges and intensities. Specific values for this compound require experimental spectra and detailed analysis.

Conformational Analysis Studies

Influence of Fluorination on Molecular Planarity and Preferred Conformations

The introduction of fluorine atoms onto the benzamide scaffold can significantly influence the molecule's conformational preferences, particularly the planarity of the system. In benzamide, there is a delicate balance between the resonance stabilization of the amide group with the aromatic ring, which favors a planar conformation, and steric hindrance, which can lead to non-planar arrangements.

Computational studies on related fluorinated benzamides have shown that fluorine substitution can impact the rotational barrier around the C(aryl)-C(amide) bond. The electron-withdrawing nature of fluorine can alter the electron density distribution in the benzene ring, which in turn affects the degree of conjugation with the amide group.

For 2,6-difluorobenzamide (B103285), for instance, the presence of ortho-fluorine atoms leads to a non-planar conformation. dntb.gov.ua While the 3,4-substitution pattern in the title compound does not introduce the same level of steric clash, it is plausible that the electronic perturbations caused by the fluorine atoms could subtly alter the preferred dihedral angle between the aromatic ring and the amide plane.

A detailed conformational analysis of this compound, likely through computational methods such as Density Functional Theory (DFT), would be necessary to precisely determine the minimum energy conformation and the rotational energy profile. Such studies would elucidate whether the molecule prefers a fully planar structure or if there is a slight twist between the phenyl ring and the amide group. The planarity of the molecule is a crucial factor as it can influence intermolecular interactions in the solid state, such as crystal packing and hydrogen bonding networks, as well as its interactions with biological targets.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are crucial for understanding a molecule's behavior and reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a popular and versatile method in physics, chemistry, and materials science. nih.gov DFT allows for the calculation of a molecule's optimized geometry, which corresponds to its most stable three-dimensional arrangement of atoms.

For 3,4-Difluorobenzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov The output of such a calculation provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (Å/°) |

| C1-C2 Bond Length | Data not available in searched sources |

| C-F Bond Lengths | Data not available in searched sources |

| C-N Bond Length | Data not available in searched sources |

| C=O Bond Length | Data not available in searched sources |

| C-C-C Bond Angles | Data not available in searched sources |

| Benzene (B151609) Ring Dihedral Angle | Data not available in searched sources |

| Amide Group Torsion Angle | Data not available in searched sources |

Note: The data in this table is hypothetical as specific DFT studies on this compound were not found in the searched literature. The table illustrates the type of data that would be generated from such a study.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

The energies of these orbitals and their gap can be calculated using DFT. This analysis is crucial for understanding the electronic transitions within the molecule. schrodinger.com

Table 2: Hypothetical Frontier Orbital Energies and Related Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available in searched sources |

| LUMO Energy | Data not available in searched sources |

| HOMO-LUMO Gap (Energy Gap) | Data not available in searched sources |

| Ionization Potential | Data not available in searched sources |

| Electron Affinity | Data not available in searched sources |

| Electronegativity | Data not available in searched sources |

| Chemical Hardness | Data not available in searched sources |

Note: This table presents hypothetical data as specific HOMO-LUMO analysis for this compound was not available in the searched literature. It serves to illustrate the electronic properties that would be determined.

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the amide group would likely exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a larger molecule, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Studies and Binding Site Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jksus.org This technique allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's binding site.

While specific molecular docking studies for this compound were not identified, research on related aryl benzamide (B126) derivatives has shown their potential as modulators of various receptors. mdpi.com For a hypothetical interaction, this compound could be docked into the active site of a target protein to analyze its binding mode. The fluorine atoms and the amide group would be expected to play a significant role in forming specific interactions with the protein.

Prediction of Binding Affinities and Investigation of Allosteric Modulation

Beyond predicting the binding pose, molecular docking and more advanced methods like molecular dynamics simulations can be used to estimate the binding affinity of a ligand for a protein. Binding affinity is a measure of the strength of the interaction between the ligand and the protein.

Benzamide derivatives have been investigated as allosteric modulators. mdpi.comacs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.govwikipedia.org Depending on their effect, they can be positive allosteric modulators (PAMs), which enhance the receptor's response, or negative allosteric modulators (NAMs), which inhibit it. wikipedia.org Computational studies can help in predicting whether a compound like this compound might act as an allosteric modulator and estimate its potential binding affinity to an allosteric site.

Structure-Activity Relationship (SAR) Modeling and Prediction

The this compound scaffold has been instrumental in elucidating the structure-activity relationships of various inhibitor classes. Computational and experimental studies have highlighted the critical contribution of the difluoro-substituted phenyl ring to the binding affinity and selectivity of these molecules.

Scaffold-Based Design and Computational Exploration of Molecular Diversity

The this compound core serves as a foundational scaffold for the design and synthesis of targeted inhibitor libraries. Its chemical tractability allows for systematic modifications, enabling a thorough exploration of the surrounding chemical space to optimize biological activity.

One notable example is the development of a potent and selective negative allosteric modulator (NAM) for the M5 muscarinic acetylcholine (B1216132) receptor. In this study, a compound featuring a this compound moiety demonstrated significant activity. The SAR exploration revealed that the presence of the 3,4-difluoro substitution on the benzamide was crucial for achieving sub-micromolar potency. This highlights the importance of this specific substitution pattern in guiding the design of selective ligands.

In another instance, the this compound scaffold was incorporated into a novel series of inhibitors targeting the ZIP7 zinc transporter, a key component of the Notch signaling pathway. Structure-activity relationship studies of the lead compound showed that the replacement of an aminobenzothiazole with a this compound moiety led to an improvement in inhibitory activity. This underscores the utility of the this compound group in optimizing the potency of bioactive molecules.

Furthermore, computational docking studies have been employed to understand the binding interactions of this compound-containing compounds. In the case of inhibitors targeting the bacterial DNA sliding clamp (β-clamp) of Helicobacter pylori, this compound was selected for further investigation based on its favorable docking score. Subsequent co-crystallization studies confirmed its binding at the protein-protein interaction site, providing a structural basis for the observed inhibitory activity. The interaction between the this compound and the β-clamp is predominantly driven by hydrophobic interactions.

The table below summarizes key research findings related to the scaffold-based design and SAR of this compound derivatives.

| Target Protein | Key Findings |

| M5 Muscarinic Acetylcholine Receptor | The this compound moiety was essential for achieving sub-micromolar potency as a negative allosteric modulator. |

| ZIP7 Zinc Transporter | Replacement of an existing group with this compound improved the inhibitory activity in the Notch signaling pathway. |

| Helicobacter pylori β-clamp | Selected based on high docking scores, with co-crystallization confirming binding at the active site through hydrophobic interactions. |

Fragment-Based Drug Discovery (FBDD) Strategies and 3D Fragment Space Exploration

Fragment-based drug discovery (FBDD) has proven to be a powerful approach for identifying novel starting points for drug development. The small size and low complexity of fragments allow for a more efficient exploration of chemical space and can lead to ligands with superior physicochemical properties.

The this compound moiety has been successfully identified as a valuable fragment in FBDD campaigns. In a notable example, X-ray crystallography was used as a primary screening method to identify fragments that bind to the E. coli DNA sliding clamp. From a library of 352 fragments, this compound was identified as one of four hits that bound to a key subsite of the protein.

Following this initial hit identification, further optimization strategies, such as fragment growing or linking, can be employed. An analog of the this compound fragment was synthesized and its binding affinity was measured using a fluorescence polarization assay. The co-crystal structure of this analog bound to the sliding clamp was also determined, providing crucial structural information to guide further lead optimization. This demonstrates the typical workflow of an FBDD project, starting from a small fragment hit and progressing towards more potent lead compounds through a structure-guided design process.

The exploration of 3D fragment space is an emerging area in FBDD, aiming to move beyond the predominantly flat, two-dimensional structures that have historically dominated fragment libraries. The incorporation of fragments with greater three-dimensional character can provide access to novel chemical space and lead to improved interactions with complex protein binding sites. While specific examples of extensive 3D fragment space exploration originating from this compound are not yet widely reported, its utility as a validated fragment hit provides a strong foundation for such future computational and synthetic endeavors. The difluoro-substitution pattern itself offers vectors for exiting the plane of the aromatic ring, which could be exploited in the design of novel 3D fragments.

Pharmacological and Biological Activity Research

Antimicrobial and Antibacterial Applications

3,4-Difluorobenzamide has demonstrated significant antimicrobial properties, primarily through the inhibition of essential bacterial cellular processes. Its efficacy has been particularly noted against challenging drug-resistant strains.

Targeting Bacterial Cell Division Protein FtsZ

A primary target of this compound and its derivatives is the bacterial cell division protein FtsZ. nih.govnih.govmdpi.com FtsZ is a crucial protein that forms a ring structure at the site of cell division, making it an attractive target for new antibiotics. nih.gov

Derivatives of this compound have been shown to inhibit bacterial cell division by targeting FtsZ. nih.govnih.govmdpi.com These compounds modulate the protein's function by increasing the rate of its GTPase activity, which in turn enhances the rate of FtsZ polymerization and stabilizes the resulting polymers. nih.govnih.govmdpi.com This disruption of the normal dynamics of FtsZ assembly and disassembly ultimately hinders bacterial cell division. researchgate.netfrontiersin.org The 2,6-difluorobenzamide (B103285) moiety, a key feature of these compounds, is considered important for this allosteric inhibition of FtsZ. mdpi.commdpi.com

Derivatives of this compound have exhibited notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmdpi.com Studies have shown that these compounds can effectively inhibit the growth of MRSA strains, with some derivatives displaying low minimum inhibitory concentrations (MICs). nih.gov For instance, certain 2,6-difluorobenzamide derivatives have shown excellent antimicrobial activity against MRSA ATCC 43300. nih.gov

A significant finding is the ability of these difluorobenzamide derivatives to reverse resistance to existing antibiotics. nih.govnih.govmdpi.com At concentrations well below their own MICs, these compounds have been observed to restore the susceptibility of highly resistant clinical MRSA strains to oxacillin (B1211168). nih.govnih.govresearchgate.net In some cases, the MIC of oxacillin against MRSA dropped dramatically in the presence of these compounds, rendering the resistant strains sensitive to the β-lactam antibiotic. nih.gov This synergistic effect suggests a potential role for these compounds as "resistance breakers". nih.govnih.gov

The antimicrobial activity of difluorobenzamide derivatives extends to other drug-resistant pathogens. An isopentyloxy-substituted derivative has demonstrated modest activity against vancomycin-resistant Enterococcus faecium (VRE). nih.govnih.govmdpi.com This indicates a broader spectrum of activity for this class of compounds against clinically important resistant bacteria.

Inhibition of DNA Polymerase III β-Clamp in Specific Bacterial Pathogens (e.g., Helicobacter pylori)

In addition to targeting FtsZ, this compound has been identified as an inhibitor of the DNA polymerase III β-clamp, another critical protein in bacterial DNA replication. rcsb.orgnih.gov This sliding clamp is essential for the processivity of DNA polymerase, making it a viable drug target. rcsb.orgnih.govdntb.gov.ua

Research has shown that this compound can inhibit the growth of Helicobacter pylori by binding to the protein-protein interaction site of its β-clamp. rcsb.orgnih.gov This inhibitory effect was observed to be more potent against H. pylori than against E. coli. rcsb.orgnih.gov Structural studies have confirmed the binding of this compound to the H. pylori β-clamp. rcsb.org The interaction is predominantly hydrophobic in nature. nih.govresearchgate.net In vivo studies have confirmed that this compound inhibits the growth of H. pylori with a MIC value in the micromolar range. rcsb.orgnih.gov

Anticancer and Antineoplastic Investigations

The this compound structure is a key component of several potent anticancer agents, most notably in the class of MEK inhibitors. Research in this area has focused on understanding their mechanisms of action, exploring synergistic combinations, and identifying novel cancer-related targets.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov The this compound derivative, CI-1040 , was developed as a highly specific, orally active small-molecule inhibitor of MEK1 and MEK2. nih.govnih.gov

CI-1040 works by competitively inhibiting the ATP-binding site of MEK, which in turn prevents the phosphorylation and subsequent activation of extracellular signal-regulated kinase (ERK). ontosight.ai This blockade of the signaling cascade leads to the suppression of tumor cell growth and can induce apoptosis. ontosight.ai Preclinical studies demonstrated that CI-1040 could inhibit the clonogenic growth of various tumor cell lines, with particular efficacy observed in models of colon, breast, and pancreatic cancer. nih.govontosight.ai The antitumor activity was shown to correlate with the inhibition of phosphorylated ERK (pERK) in tumor tissues. ascopubs.org

The combination of different anticancer agents is a cornerstone of modern oncology, often leading to enhanced efficacy and overcoming drug resistance. While direct studies combining this compound derivatives with histone deacetylase (HDAC) inhibitors are not extensively reported, the synergistic potential of combining MEK inhibitors and HDAC inhibitors is a well-explored therapeutic strategy. frontiersin.orgnih.govmdpi.com

HDAC inhibitors represent a class of epigenetic drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. mdpi.com Preclinical studies have shown that combining HDAC inhibitors with inhibitors of the MEK/ERK pathway can lead to synergistic antitumor effects in various cancer models, including head and neck squamous tumor cells and acute lymphocytic leukemia cell lines. frontiersin.orgnih.gov The rationale behind this synergy lies in the targeting of multiple, often complementary, signaling pathways involved in cell survival and proliferation. For instance, HDAC inhibitors can enhance the apoptotic effects of other anticancer drugs by altering the expression of pro- and anti-apoptotic proteins. mdpi.com Given that this compound derivatives like CI-1040 are potent MEK inhibitors, it is plausible that they could act synergistically with HDAC inhibitors to promote apoptotic cell death in cancer cells.

Telomerase is a ribonucleoprotein enzyme that plays a crucial role in cellular immortality, a key characteristic of cancer cells. acs.org It is reactivated in the vast majority of human cancers, making it an attractive target for anticancer drug development. acs.org

In the search for novel telomerase inhibitors, a high-throughput screening of a diverse chemical library identified a this compound derivative, N-[(3R,4S,5R)-2-(azidomethyl)-4,5-dihydroxyoxan-3-yl]-3,4-difluorobenzamide , as a potential inhibitor of telomerase activity. acs.org Although detailed mechanistic studies on this specific compound are limited in the provided context, the inhibition of telomerase generally leads to the progressive shortening of telomeres with each cell division. nih.gov This telomere attrition eventually triggers cellular senescence or apoptosis, thereby limiting the proliferative capacity of cancer cells. nih.gov The identification of a this compound-based compound as a potential telomerase inhibitor opens a new avenue for the development of this chemical class as anticancer agents.

The therapeutic potential of this compound derivatives as MEK inhibitors has been evaluated in both preclinical and clinical settings.

CI-1040 , also known as PD184352, was the first MEK inhibitor to advance into clinical trials. nih.govmedkoo.com In Phase I studies, CI-1040 was generally well-tolerated and demonstrated target inhibition in patients. nih.govascopubs.org Antitumor activity was observed, including a partial response in a patient with pancreatic cancer and stable disease in about a quarter of the patients in one study. nih.gov However, the development of CI-1040 was ultimately terminated due to insufficient antitumor activity in Phase II trials and challenges related to its poor solubility and rapid clearance. nih.govmedkoo.com

These limitations led to the development of a second-generation MEK inhibitor, PD 0325901 , an analogue of CI-1040 with improved pharmaceutical properties. nih.gov PD 0325901 is a potent and selective inhibitor of MEK1 and MEK2 and has been extensively studied preclinically, showing the ability to shrink neurofibromas in a mouse model of neurofibromatosis type 1. nih.govnih.gov It has also entered clinical trials for various cancers, including non–small cell lung cancer and colorectal cancer. aacrjournals.orgeuropa.eu While a Phase II study in advanced non–small cell lung cancer did not show objective responses, the compound did lead to stable disease in some patients. aacrjournals.org Further clinical investigations have explored PD 0325901 in combination with other targeted agents, such as cMET inhibitors, for the treatment of colorectal cancer. europa.eu

Table 2: this compound Derivatives in Clinical Development

| Compound | Target | Development Phase | Key Findings/Status | Reference |

|---|---|---|---|---|

| CI-1040 (PD184352) | MEK1/2 | Phase II (Terminated) | First MEK inhibitor in clinical trials; showed modest activity but had poor pharmacokinetic properties. | nih.govnih.govmedkoo.com |

| PD 0325901 | MEK1/2 | Phase II | Improved analogue of CI-1040; has been evaluated in various cancers, including non–small cell lung cancer and in combination therapies. | nih.govnih.govaacrjournals.orgeuropa.eu |

Neurological and Central Nervous System Applications

The this compound scaffold has been a key component in the development of compounds targeting neurological and central nervous system disorders, particularly in the realm of epilepsy. Research has primarily focused on its derivatives as modulators of key ion channels and receptors involved in neuronal excitability.

KCNQ2/Q3 Potassium Channel Activation for Epilepsy Treatment

A significant area of investigation has been the role of this compound derivatives as activators of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels. These channels are crucial for maintaining the resting membrane potential of neurons and controlling neuronal excitability. nih.govresearchgate.net Opening these channels leads to a hyperpolarizing shift, making it more difficult for neurons to fire, which is a key mechanism for preventing seizures. nih.govnih.gov

One of the most extensively studied compounds incorporating the this compound moiety is N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, also known as ICA-27243. nih.govnih.govnih.gov This compound has been identified as a potent and selective activator of KCNQ2/Q3 channels. nih.govnih.gov In vitro studies using Chinese hamster ovary (CHO) cells stably expressing these channels demonstrated that ICA-27243 enhanced whole-cell currents with an EC50 value of 0.4 μM and promoted ⁸⁶Rb⁺ efflux with an EC50 of 0.2 μM. nih.govresearchgate.net This activation is associated with a hyperpolarizing shift in the voltage dependence of channel activation. nih.gov The selectivity of ICA-27243 for KCNQ2/Q3 channels over other KCNQ subtypes and other ion channels is a notable characteristic. researchgate.netnih.gov

The structure-activity relationship studies of N-pyridyl benzamides revealed that the 3,4-difluoro substitution on the benzamide (B126) ring is a key feature for the potent activation of KCNQ2/Q3 channels. nih.gov

Table 1: In Vitro Activity of ICA-27243 on KCNQ Channels

| Cell Line/Assay | Target | Activity | Result | Reference |

| CHO cells | KCNQ2/Q3 | EC50 (⁸⁶Rb⁺ efflux) | 0.2 μM | nih.govresearchgate.net |

| CHO cells | KCNQ2/Q3 | EC50 (whole-cell current) | 0.4 μM | nih.govresearchgate.net |

| CHO cells | KCNQ4 | EC50 (⁸⁶Rb⁺ efflux) | 7.1 μM | researchgate.netresearchgate.net |

| CHO cells | KCNQ3/Q5 | Activity at 100 μM | No Emax achieved | researchgate.netresearchgate.net |

| SH-SY5Y cells | M-current | Membrane Potential | Hyperpolarization | nih.govresearchgate.net |

Modulation of Neuronal Excitability in Seizure Models

The activation of KCNQ2/Q3 channels by this compound derivatives directly translates to the modulation of neuronal excitability, which has been demonstrated in various preclinical seizure models. nih.govresearchgate.net The compound ICA-27243 has shown broad-spectrum anticonvulsant activity in rodent models. nih.gov

In an ex vivo hippocampal slice model of epilepsy, ICA-27243 was found to reversibly suppress seizure-like activity. nih.gov Furthermore, in vivo studies have established its efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in both rats and mice. nih.govresearchgate.net The compound was also effective in the rat amygdala kindling model of partial seizures and the 6-Hz model of psychomotor seizures in mice. nih.govresearchgate.net This broad efficacy suggests that selective activation of KCNQ2/Q3 channels is a viable strategy for controlling different types of seizures. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of ICA-27243 in Rodent Models

| Model | Species | Endpoint | Result (ED50) | Reference |

| Maximal Electroshock (MES) | Rat | Protection from seizure | 1.5 mg/kg p.o. | nih.govresearchgate.net |

| Pentylenetetrazole (PTZ) | Rat | Protection from seizure | 2.2 mg/kg p.o. | nih.govresearchgate.net |

| Maximal Electroshock (MES) | Mouse | Protection from seizure | 8.6 mg/kg p.o. | nih.govresearchgate.net |

| Pentylenetetrazole (PTZ) | Mouse | Protection from seizure | 3.9 mg/kg p.o. | nih.govresearchgate.net |

| Amygdala Kindling | Rat | Full protection from seizure | 9 mg/kg p.o. | nih.govresearchgate.net |

| 6-Hz Model | Mouse | Active | 10 mg/kg i.p. | nih.govresearchgate.net |

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5 NAMs)

While the this compound moiety is prominent in KCNQ channel openers, research into negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) has primarily focused on other structural isomers, such as 2,3-difluorobenzamide (B105335). nih.govacs.orgnih.gov These mGlu5 NAMs are being investigated for their potential in treating various central nervous system disorders, including anxiety, pain, and Parkinson's disease. acs.orgresearchgate.net The discovery of potent and selective mGlu5 NAMs has involved the exploration of various core structures, with thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide being identified as competent replacements for previously reported picolinamide (B142947) compounds. nih.govacs.orgnih.gov There is currently a lack of specific research highlighting this compound itself as a primary scaffold for mGlu5 NAMs.

Antiviral Research for Specific Targets

The this compound structure has been incorporated into molecules investigated for their antiviral properties. However, research in this area has focused on derivatives rather than the parent compound itself. One such derivative, 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide, is a known MEK1/2 inhibitor. sigmaaldrich.com The antiviral activity of such compounds is often linked to their ability to inhibit host cell kinases, such as MEK, which are essential for the replication of certain viruses like influenza. While these findings are promising, the direct antiviral contribution of the this compound moiety in these derivatives is not fully elucidated. Other research has explored the antiviral activity of various fluorinated compounds, including difluoromethyl and fluoromethyl nucleosides, with some showing activity against viruses like varicella-zoster virus. nih.gov

General Biological Activity and Receptor Interaction Studies

This compound is recognized as a versatile chemical intermediate in the synthesis of a wide range of biologically active molecules. chemimpex.com The presence of the difluoro substitution on the benzene (B151609) ring is known to enhance the metabolic stability and binding affinity of the resulting compounds to their biological targets.

Metabolism and Toxicological Research in a Research Context

Metabolite Identification and Characterization (e.g., as a Metabolite of Diflubenzuron)

There is no scientific evidence in the reviewed literature to suggest that 3,4-Difluorobenzamide is a metabolite of the insecticide Diflubenzuron. The metabolism of Diflubenzuron primarily involves hydroxylation and cleavage of the ureido bridge, leading to metabolites such as 2,6-difluorobenzoic acid and its isomer, 2,6-difluorobenzamide (B103285). The 3,4-difluoro isomer is not reported as a resultant metabolite in these pathways. Instead, this compound is noted for its use as a building block in the synthesis of novel compounds, particularly in the fields of oncology and neurology chemimpex.com.

Pharmacokinetic Studies: Absorption, Distribution, and Excretion

Pharmacokinetics encompasses the study of a substance's absorption, distribution, metabolism, and excretion (ADME) within an organism mhmedical.comuni-konstanz.de. These processes determine the concentration and duration of a compound's presence at its target site, which is crucial for understanding its potential effects mhmedical.commhmedical.com.

Despite the importance of these studies, specific research detailing the absorption, distribution, and excretion of this compound in any biological system could not be identified in the available literature. Pharmacokinetic data exists for other compounds containing a 3,4-difluorophenyl group, but these are structurally distinct and more complex molecules, making their data inapplicable to this compound itself preprints.orgresearchgate.netnih.gov.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Finding |

|---|---|

| Absorption | Data not available |

| Distribution | Data not available |

| Metabolism | Data not available |

| Excretion | Data not available |

In Vitro and In Vivo Toxicity Assessments for Research Purposes

Toxicological assessment is a critical component of chemical safety evaluation. However, dedicated in vitro or in vivo toxicity studies for this compound are not extensively reported in peer-reviewed scientific literature.

Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure. According to safety data sheets (SDS) for this compound, specific data on its acute toxicity via oral, dermal, or inhalation routes are not available guidechem.com.

Table 2: Acute Toxicity Data for this compound

| Exposure Route | Species | Value (e.g., LD50) |

|---|---|---|

| Oral | Not specified | Data not available |

| Dermal | Not specified | Data not available |

| Inhalation | Not specified | Data not available |

There are no available studies to evaluate the carcinogenic or neurotoxic potential of this compound. Safety data sheets for the compound confirm that carcinogenicity data is not available guidechem.com. While research exists on the neurotoxicity of other compounds, such as synthetic cathinones with a 3,4-methylenedioxy moiety, this information is not relevant to this compound nih.gov.

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically significant adverse effects are observed, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest dose at which such effects are seen toxmsdt.comtaylorandfrancis.comlibretexts.org. These values are fundamental in risk assessment and are determined from controlled toxicological studies.

There are no published research studies that have established a NOAEL or LOAEL for this compound. While a study on the complex compound Hu7691, which contains a 3,4-difluorophenyl group, determined a NOAEL of no greater than 12.5 mg/kg in rats, this value is specific to the full molecule and cannot be attributed to the this compound moiety alone preprints.orgresearchgate.net.

Table 3: NOAEL and LOAEL Values for this compound

| Study Type | Species | NOAEL | LOAEL |

|---|

Research on the cytotoxicity and hemolytic activity of this compound is not available in the current body of scientific literature. Studies have been conducted on certain difluorobenzamide derivatives which found no hemolytic activity against human red blood cells at concentrations up to 64 µg/mL mdpi.com. However, these derivatives are structurally different from this compound, and the findings cannot be directly extrapolated to the specific compound . Similarly, studies on other fluorinated compounds have assessed hemolytic potential, but the results are compound-specific nih.gov.

Applications in Advanced Materials and Agrochemical Research

Material Science Applications: Development of Polymers with Enhanced Properties

3,4-Difluorobenzamide and its derivatives are explored for their potential role in the synthesis of high-performance polymers. The incorporation of fluorine-containing monomers, such as those derived from this compound, into polymer chains can significantly enhance key material properties. Fluorination is a well-established strategy for developing polymers with increased thermal stability, chemical resistance, and specific mechanical characteristics. Aromatic polyamides, for instance, are a class of polymers known for their exceptional strength and thermal resistance.

While the compound is noted for its potential in creating advanced materials like polymers with enhanced thermal and mechanical properties, specific data from research detailing the synthesis and performance of polymers directly using this compound as a monomer are not extensively documented in publicly available literature. The general benefits of incorporating fluorinated aromatic structures into polymers are, however, well-known, suggesting a promising area for future research and development.

Table 1: Potential Enhancements in Polymers from Fluorinated Monomers (Note: This table is illustrative of the expected benefits of fluorination in polymers, as specific data for this compound-based polymers is not available.)

| Property Enhancement | Rationale for Improvement | Potential Application Area |

| Thermal Stability | The high bond energy of the Carbon-Fluorine (C-F) bond increases the energy required to break down the polymer backbone. | Aerospace components, high-temperature wire insulation. |

| Chemical Resistance | Fluorine atoms create a protective shield around the polymer chain, reducing its susceptibility to chemical attack. | Chemical processing equipment, protective coatings. |

| Mechanical Strength | The rigidity of the fluorinated aromatic ring can increase the stiffness and tensile strength of the resulting polymer. | High-performance composites, structural materials. |

| Lower Dielectric Constant | The electronegativity of fluorine can lower the polarizability of the polymer, making it a better electrical insulator. | Microelectronics, printed circuit boards. |

Agrochemical Development: Contribution to Novel Crop Protection Products with Improved Selectivity and Potency

The inclusion of fluorine atoms in active agrochemical molecules is a widely used strategy to enhance their biological efficacy. The difluorobenzamide moiety is a critical component in a significant class of modern insecticides and a precursor for certain herbicides.

One of the most important applications of difluorobenzamides in agrochemicals is in the synthesis of benzoylurea (B1208200) insecticides. wikipedia.org These compounds act as insect growth regulators by inhibiting the production of chitin (B13524), a crucial component of an insect's exoskeleton. guidechem.comwikipedia.org This disruption of the molting process is highly selective to insects and certain aquatic invertebrates, demonstrating low toxicity to mammals. wikipedia.orgwikipedia.org While many commercialized benzoylurea insecticides, such as Diflubenzuron and Flufenoxuron, are synthesized from the isomeric 2,6-difluorobenzamide (B103285), they exemplify the critical role of the difluorobenzamide structure in achieving this specific and potent mode of action. chemicalbook.comyoutube.com The mechanism involves the direct interaction with the enzyme chitin synthase, preventing the formation of the insect's protective cuticle. researchgate.netnih.gov

Furthermore, this compound serves as a direct precursor for the synthesis of 3,4-difluorobenzonitrile. This nitrile derivative is a key intermediate in the production of the aryloxyphenoxypropionate class of herbicides, most notably cyhalofop-butyl. herts.ac.ukconsensus.appgoogle.com Cyhalofop-butyl is a selective, post-emergence herbicide used to control grass weeds in rice cultivation. caws.org.nz Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in susceptible grass species. caws.org.nz The specific arrangement of the fluorine atoms on the phenyl ring, originating from the this compound precursor, is crucial for the molecule's herbicidal activity and its selectivity, ensuring that rice crops remain unharmed. caws.org.nz

The presence of fluorine atoms in these pesticides contributes significantly to their potency and selectivity by altering their electronic properties, lipophilicity, and metabolic stability, which can lead to enhanced binding to the target enzyme and reduced degradation within the plant or insect. researchgate.netnih.govchimia.ch

Table 2: Agrochemicals Derived from or Related to Difluorobenzamide Scaffolds

| Agrochemical | Class | Relevant Precursor/Structural Moiety | Mechanism of Action |

| Diflubenzuron | Insecticide (Benzoylurea) | 2,6-Difluorobenzamide | Chitin Synthesis Inhibitor guidechem.comherts.ac.uk |

| Flufenoxuron | Insecticide (Benzoylurea) | 2,6-Difluorobenzamide | Chitin Synthesis Inhibitor youtube.com |

| Chlorfluazuron | Insecticide (Benzoylurea) | 2,6-Difluorobenzamide | Chitin Synthesis Inhibitor wikipedia.org |

| Cyhalofop-butyl | Herbicide | 3,4-Difluorobenzonitrile (from this compound) | Acetyl-CoA Carboxylase (ACCase) Inhibitor herts.ac.ukcaws.org.nz |

Future Research Directions and Translational Potential

The unique chemical properties of 3,4-Difluorobenzamide, particularly its fluorinated structure, position it as a valuable scaffold in medicinal chemistry. chemimpex.com Future research is poised to build upon existing knowledge to develop novel therapeutic agents with improved efficacy and to explore new therapeutic applications. This section outlines key areas of future investigation, from the rational design of next-generation derivatives to the exploration of new biological targets.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Difluorobenzamide relevant to experimental design?

- Answer: this compound (CAS 85118-04-3) has a molecular formula of C₇H₅F₂NO and a molecular weight of 157.12 g/mol. While specific melting points are not fully reported in the evidence, its structural analogs (e.g., 2,4- and 2,5-difluorobenzamide) exhibit melting points between 114–162°C, suggesting thermal stability for standard laboratory handling . Solubility data for derivatives (e.g., PD184352) in DMSO (96 mg/mL) and ethanol (14 mg/mL) can inform solvent selection for dissolution .

Q. How can researchers confirm the identity and purity of this compound in synthetic batches?

- Answer: Analytical techniques such as:

- NMR spectroscopy : Compare spectral data with PubChem-derived InChI key (e.g., SHWYVMLCUBGVGT-UHFFFAOYSA-N for derivatives) .

- HPLC/MS : Use molecular weight (157.12 g/mol) and retention times from analogs (e.g., 2,6-difluorobenzamide) as benchmarks .

- Elemental analysis : Verify %C, %H, and %N against theoretical values from C₇H₅F₂NO .

Advanced Research Questions

Q. What role does this compound play in the design of MEK inhibitors, and what methodological considerations are critical?

- Answer: this compound is a core moiety in PD184352 (CI-1040), a potent MEK1/2 inhibitor. The fluorine atoms enhance binding affinity by influencing electron-withdrawing effects and steric interactions with the ATP-binding pocket. Key considerations:

- Structure-activity relationship (SAR) : Substitution at the benzamide ring (e.g., addition of chloro-iodoanilino groups) optimizes inhibitory potency (IC₅₀ = 17 nM) .

- Solubility optimization : Use DMSO for in vitro assays (≥47.9 mg/mL solubility) and PEG300/saline mixtures for in vivo studies .

Q. How do structural modifications of this compound influence its efficacy as a phospholipase D (PLD) inhibitor?

- Answer: In PLD inhibition studies, replacing the trans-phenyl cyclopropane group with a this compound moiety (e.g., compound 10c) resulted in dual PLD1/2 inhibition (IC₅₀ = 150–200 nM). Methodological insights:

- Fluorine positioning : 3,4-difluoro substitution enhances hydrophobic interactions with the PLD1 catalytic domain.

- Assay design : Use fluorescence-based phospholipid hydrolysis assays to quantify inhibition kinetics .

Q. What challenges arise in interpreting contradictory data on the neurological effects of this compound derivatives?